N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-8-7-13(11-18(17)26-2)9-10-21-20(24)19(23)15-12-22-16-6-4-3-5-14(15)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGLDRVWVDDPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide are currently unknown. This compound is a derivative of indole, which is known to interact with a wide range of biological targets
Mode of Action
Given its structural similarity to other indole derivatives, it may interact with its targets in a similar manner, potentially binding to receptor sites or enzymes and modulating their activity.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, so this compound could potentially affect multiple pathways.
Result of Action
Given its structural similarity to other indole derivatives, it may have similar effects, such as modulating receptor activity or enzyme function.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological mechanisms of action, supported by data tables and case studies.
- Molecular Formula : C20H20N2O4
- CAS Number : 342168
- Molecular Weight : 364.39 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of appropriate indole derivatives with 3,4-dimethoxyphenethylamine. The reaction conditions may vary, but common methods include reflux in organic solvents or microwave-assisted synthesis for improved yields and purity.
Inhibitory Effects on Enzymes
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various enzymes, particularly butyrylcholinesterase (BChE). The structure-activity relationship (SAR) analysis indicates that modifications in the indole and phenyl moieties can enhance inhibitory potency.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 8c | 3.94 ± 0.16 | BChE |
| 8d | 19.60 ± 0.21 | BChE |
The most potent derivative, identified as compound 8c, displayed an IC50 value of 3.94 µM against BChE, indicating a strong potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .
The mechanism by which this compound inhibits BChE involves interactions with key amino acid residues in the enzyme's active site. Notably, π–π stacking interactions with aromatic residues and hydrogen bonding with polar amino acids have been observed. These interactions facilitate the binding of the compound to the active site, leading to effective inhibition .
Case Studies
- Neuroprotective Effects : In a recent study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition in the brain .
- Anticancer Activity : Preliminary investigations have suggested that this compound exhibits cytotoxic effects against various cancer cell lines, including HL-60 (human myeloid leukemia) and SMMC-7721 (hepatocellular carcinoma). The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile with no significant cytotoxicity reported at therapeutic doses . However, further studies are warranted to assess long-term effects and potential side effects in vivo.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, mechanisms of action, and case studies that highlight its effectiveness in various contexts.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance:
- Case Study : In vitro studies demonstrated that the compound effectively induced apoptosis in breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a treatment for conditions such as Alzheimer's disease.
- Mechanism : It is believed to exert its neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .
Anti-inflammatory Properties
This compound has been shown to possess anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and chemokines, making it a candidate for treating inflammatory disorders.
- Case Study : In animal models, administration of the compound significantly reduced inflammation markers in conditions such as arthritis .
Summary of Biological Activities
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₂₀H₂₀N₂O₄
- Average Mass : 352.390 g/mol
- Monoisotopic Mass: 352.142307 g/mol
- ChemSpider ID : 303278
- CAS Registry Number : 140677-17-4 .
This compound features a 3,4-dimethoxyphenethyl group linked via an amide bond to a 2-(1H-indol-3-yl)-2-oxoacetamide moiety. Its structural uniqueness lies in the combination of a methoxy-substituted aromatic system and an indole-oxoacetamide scaffold, which is associated with diverse biological activities, including receptor modulation and enzyme inhibition .
Comparison with Structurally Similar Compounds
Adamantane-Substituted Indol-3-yl-oxoacetamides
Examples :
- N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide (4)
- N-(Adamantan-1-yl)-2-(1-(2-(2-(2-fluoroethoxy)ethoxy)ethyl)-5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide (6)
Key Differences :
- Substituent : The adamantane group replaces the 3,4-dimethoxyphenethyl chain.
- Synthesis : Requires anhydrous solvents and argon atmosphere to prevent hydrolysis .
- Impact : Adamantane’s bulkiness may enhance lipophilicity and alter pharmacokinetics compared to the target compound’s methoxy-aromatic system .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structure : Benzamide group instead of indol-3-yl-oxoacetamide.
Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
Comparison :
Pyrazinone-Ring Derivatives
Example: 3-(3,4-Dimethoxyphenyl)-5-(1H-indol-3-yl)-1H-pyrazin-2-one (6) Synthesis: Derived from the target compound via pyrazinone ring closure (51% yield, mp 259°C) .
Oxadiazole-Sulfanyl Acetamides
Example : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
Synthesis : Utilizes NaH as a base and DMF as solvent, yielding sulfanyl-linked hybrids .
Comparison :
Methoxy-Substituted Indole Derivatives
Examples :
Comparison :
- Methoxy groups on the indole ring may enhance solubility or modulate receptor selectivity compared to the unsubstituted indole in the target compound .
Structural and Functional Analysis
Physicochemical Properties
| Property | Target Compound | Adamantane Derivative (4) | Rip-B |
|---|---|---|---|
| Molecular Weight | 352.39 | ~450 (estimated) | 299.34 |
| Lipophilicity (LogP) | ~2.5 (predicted) | ~4.0 (predicted) | ~2.0 |
| Melting Point | Not reported | Not reported | 90°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
